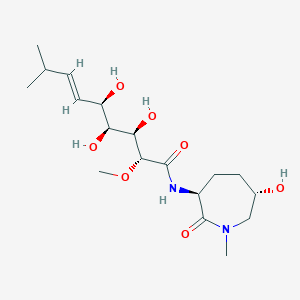
奥索诺尔 VI
描述
科学研究应用
Oxonol VI has a wide range of applications in scientific research, including:
作用机制
Target of Action
Oxonol VI primarily targets the membrane potentials in lipid vesicles . It is particularly effective in detecting changes in membrane potential associated with the activity of the (Na+ + K+)-ATPase in reconstituted vesicles .
Mode of Action
Oxonol VI acts as an optical indicator for membrane potentials . It is capable of detecting changes in membrane potential that occur as a result of the activity of the (Na+ + K+)-ATPase . This ATPase is a type of enzyme that transports sodium and potassium ions across the cell membrane, a process that is essential for maintaining the electrochemical gradient that drives nerve impulse conduction and muscle contraction .
Biochemical Pathways
The primary biochemical pathway affected by Oxonol VI is the sodium-potassium pump . This pump uses ATP to move three sodium ions out of the cell and two potassium ions into the cell, creating an electrochemical gradient . Oxonol VI, as an optical indicator, can detect the changes in membrane potential that occur as a result of this ion transport .
Pharmacokinetics
It is known that oxonol vi is soluble in dmso , which suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary result of Oxonol VI’s action is the detection of changes in membrane potential . By acting as an optical indicator, Oxonol VI allows researchers to monitor the activity of the sodium-potassium pump and other processes that affect membrane potential . This can provide valuable insights into cellular function and the effects of various interventions on membrane potential .
Action Environment
The efficacy and stability of Oxonol VI can be influenced by various environmental factors. For instance, the solvent used can impact the solubility and therefore the effectiveness of Oxonol VI . Additionally, Oxonol VI should be stored at -20°C and protected from light to maintain its stability
生化分析
Biochemical Properties
Oxonol VI plays a crucial role in biochemical reactions as a membrane potential-sensitive probe. It interacts with various biomolecules, including enzymes and proteins, to monitor changes in membrane potential. For instance, oxonol VI has been used to study the transport properties and translocation mechanisms of the NiCoT transporter NixA from Helicobacter pylori . The dye’s interaction with the membrane potential allows researchers to observe real-time changes in the electric potential across cellular membranes.
Cellular Effects
Oxonol VI influences various types of cells and cellular processes by altering membrane potentials. It has been shown to respond rapidly to changes in potential, making it an effective tool for measuring fast potential changes . This dye can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the electric potential changes within cells. For example, oxonol VI has been used to study membrane vesicles from Escherichia coli cells .
Molecular Mechanism
The mechanism of action of oxonol VI involves its binding interactions with biomolecules and its ability to respond to changes in membrane potential. The dye’s spectral shifts, with an isosbestic point at 603 nm, allow it to measure potential changes accurately . Oxonol VI’s rapid response to potential changes makes it a preferred choice for studying fast potential changes in various cellular contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, oxonol VI exhibits changes in its effects over time. The dye’s stability and degradation are crucial factors in its long-term use. Studies have shown that oxonol VI can provide consistent measurements of membrane potential changes over extended periods . Its long-term effects on cellular function need to be carefully monitored to ensure accurate results.
Dosage Effects in Animal Models
The effects of oxonol VI vary with different dosages in animal models. At lower doses, the dye provides accurate measurements of membrane potential changes without causing significant adverse effects. At higher doses, oxonol VI may exhibit toxic effects, impacting cellular function and overall health . Researchers must carefully determine the appropriate dosage to balance accuracy and safety.
Metabolic Pathways
Oxonol VI is involved in various metabolic pathways, interacting with enzymes and cofactors to measure membrane potential changes. The dye’s ability to respond to electric potential changes makes it a valuable tool for studying metabolic flux and metabolite levels in different cellular contexts . Its interactions with specific enzymes and cofactors provide insights into the metabolic pathways it influences.
Transport and Distribution
Oxonol VI is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions affect the dye’s localization and accumulation, providing insights into its role in measuring membrane potential changes . The transport and distribution of oxonol VI are crucial factors in its effectiveness as a membrane potential-sensitive probe.
Subcellular Localization
The subcellular localization of oxonol VI is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects the dye’s activity and function, allowing researchers to study membrane potential changes in various subcellular contexts . Understanding the subcellular localization of oxonol VI is essential for accurately interpreting its measurements.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxonol VI involves the condensation of 3-propyl-5-oxoisoxazole-4-carbaldehyde with a suitable methine bridge precursor. The reaction typically requires a base catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired pentamethine oxonol structure .
Industrial Production Methods: Industrial production of Oxonol VI follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and reproducibility in the production process .
化学反应分析
Types of Reactions: Oxonol VI primarily undergoes photochemical reactions due to its fluorescent properties. It can also participate in redox reactions, where it acts as an electron donor or acceptor depending on the reaction conditions .
Common Reagents and Conditions:
Photochemical Reactions: These reactions typically involve the use of light sources with specific wavelengths to excite the Oxonol VI molecules.
Redox Reactions: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products of these reactions depend on the specific reaction conditions and reagents used. In photochemical reactions, the products are often excited-state species that emit fluorescence. In redox reactions, the products can include reduced or oxidized forms of Oxonol VI .
相似化合物的比较
- Oxonol V
- Bis(1,3-dibutylbarbituric acid) trimethine oxonol
- DISBAC2 (3)
- 3,3′-Dihexyloxacarbocyanine iodide
Oxonol VI stands out due to its unique combination of sensitivity, response time, and versatility in various scientific applications.
属性
IUPAC Name |
(4Z)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHIADVIBJMQL-PQWGHOHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C(=O)ON1)/C=C/C=C/C=C\2/C(=NOC2=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64724-75-0 | |
| Record name | Oxonol VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064724750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXONOL VI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B900MC9KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


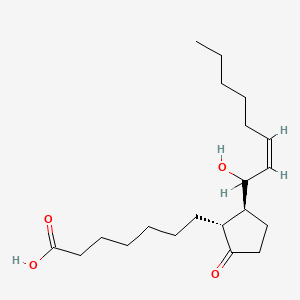

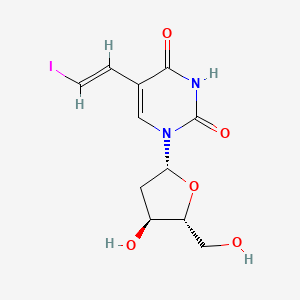
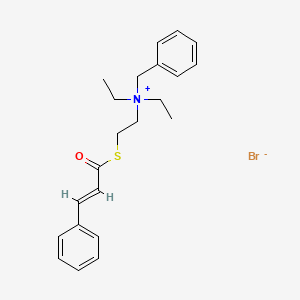
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)



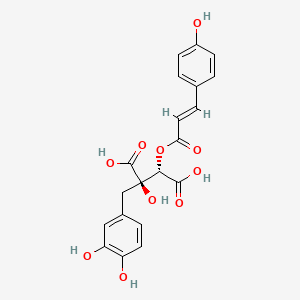
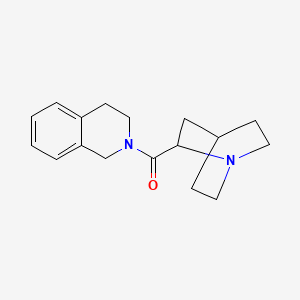
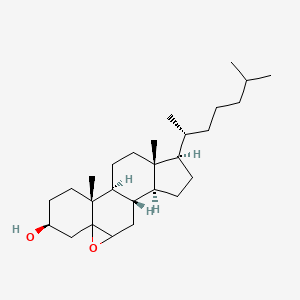
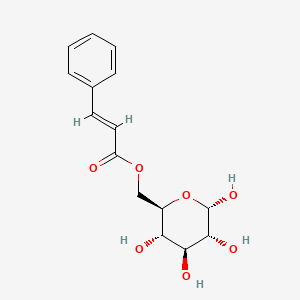
![[(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1239864.png)
